Cas no 117707-40-1 (Desmethyl levofloxacin)

Desmethyl levofloxacin 化学的及び物理的性質
名前と識別子
-
- Desmethyl levofloxacin
- Levofloxacin Related Compound A
- N-DESMETHYL LEVOFLOXACIN
- S-(-)-9-fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido-<1,2,3-de><1,4>benzoxazine-6-carboxylic acid
- (S)-9-fluro-3-Methyl-10-(piperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid
- des-methyl levofloxacin
- Uing 4-255
- UNII-88ZBA45NC8
- (S)-9-Fluoro-3-methyl-7-oxo-10-(1-piperazinyl)-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid
- N-Desmethyl ofloxacin, (S)-
- CHEMBL1459
- N-Desmethyl levofloxacin, (-)-
- HY-135389
- (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylicacid
- 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-, (3S)-
- Levofloxacin impurity, N-desmethyl levofloxacin- [USP]
- LEVOFLOXACIN IMPURITY, N-DESMETHYL LEVOFLOXACIN-[USP IMPURITY]
- DN-5455
- F19493
- LEVOFLOXACIN IMPURITY, N-DESMETHYL LEVOFLOXACIN- [USP IMPURITY]
- 7-luoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
- LEVOFLOXACIN HEMIHYDRATE IMPURITY B [EP IMPURITY]
- Levofloxacin impurity, N-desmethyl levofloxacin-(USP)
- N-Desmethyllevofloxacin
- RKL10081
- 117707-40-1
- AKOS040732957
- Ofloxacin Impurity E
- LEVOFLOXACIN IMPURITY, N-DESMETHYL LEVOFLOXACIN-(USP IMPURITY)
- Desmethyllevofloxacin
- CHEBI:167761
- Q27269969
- CS-0112235
- (S)-9-FLUORO-3-METHYL-10-(PIPERAZIN-1-YL)-7-OXO-2,3-DIHYDRO-7H-PYRIDO(1,2,3-DE)(1,4)BENZOXAZINE-6-CARBOXYLIC ACID
- (2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
- (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid
- SCHEMBL5021672
- (s)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7dihydro-2h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- 88ZBA45NC8
- Levofloxacin impurity, N-desmethyl levofloxacin-[USP]
- LEVOFLOXACIN HEMIHYDRATE IMPURITY B (EP IMPURITY)
- (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- (3S)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
-
- MDL: MFCD15071265
- インチ: InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1
- InChIKey: WKRSSAPQZDHYRV-VIFPVBQESA-N
- ほほえんだ: FC1C=C2C(C(C(=O)O)=CN3C2=C(C=1N1CCN([H])CC1)OC[C@@H]3C)=O
計算された属性
- せいみつぶんしりょう: 347.128134g/mol
- ひょうめんでんか: 0
- XLogP3: -0.9
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 回転可能化学結合数: 2
- どういたいしつりょう: 347.128134g/mol
- 単一同位体質量: 347.128134g/mol
- 水素結合トポロジー分子極性表面積: 82.1Ų
- 重原子数: 25
- 複雑さ: 607
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 600.7±55.0 °C at 760 mmHg
- フラッシュポイント: 317.1±31.5 °C
- PSA: 83.80000
- LogP: 1.59560
- じょうきあつ: 0.0±1.8 mmHg at 25°C
Desmethyl levofloxacin セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 22
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Desmethyl levofloxacin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D291844-50mg |
Desmethyl Levofloxacin |
117707-40-1 | 50mg |
$ 1185.00 | 2023-09-08 | ||
eNovation Chemicals LLC | Y1237379-50mg |
Desmethyl Levofloxacin |
117707-40-1 | 95% | 50mg |
$195 | 2024-06-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1362114-25MG |
117707-40-1 | 25MG |
¥15211.09 | 2023-01-05 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1362114-25MG |
Levofloxacin Related Compound A |
117707-40-1 | 25mg |
¥11253.66 | 2025-01-16 | ||
A2B Chem LLC | AE16531-250mg |
Desmethyl Levofloxacin |
117707-40-1 | 95% | 250mg |
$1275.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1237379-2mg |
Desmethyl Levofloxacin |
117707-40-1 | 95% | 2mg |
$75 | 2025-02-27 | |
1PlusChem | 1P008Y0J-5mg |
Desmethyl Levofloxacin |
117707-40-1 | 95% | 5mg |
$134.00 | 2025-02-24 | |
1PlusChem | 1P008Y0J-25mg |
Desmethyl Levofloxacin |
117707-40-1 | 95% | 25mg |
$429.00 | 2025-02-24 | |
Ambeed | A990563-10mg |
(S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |
117707-40-1 | 99% | 10mg |
$65.0 | 2025-02-21 | |
Ambeed | A990563-100mg |
(S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |
117707-40-1 | 99% | 100mg |
$354.0 | 2025-02-21 |
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
Desmethyl levofloxacinに関する追加情報
Desmethyl Levofloxacin (CAS No. 117707-40-1): A Comprehensive Overview of Its Properties and Applications
Desmethyl levofloxacin (CAS No. 117707-40-1) is a pharmacologically active metabolite of levofloxacin, a widely used fluoroquinolone antibiotic. This compound has garnered significant attention in pharmaceutical research due to its potential therapeutic effects and role in drug metabolism studies. The desmethyl levofloxacin structure retains the core quinolone scaffold, which is critical for its antibacterial activity, but lacks a methyl group compared to its parent compound. This subtle modification influences its pharmacokinetics and pharmacodynamics, making it a subject of interest for researchers exploring antibiotic resistance and drug degradation pathways.
In recent years, the rise of antimicrobial resistance (AMR) has become a global health crisis, prompting scientists to investigate alternative compounds and metabolites like desmethyl levofloxacin. Studies suggest that this metabolite may exhibit antibacterial activity against certain strains, though its potency is typically lower than that of levofloxacin. Researchers are also examining its role in drug-drug interactions and its potential as a biomarker for monitoring patient adherence to fluoroquinolone therapies. These aspects align with current trends in personalized medicine and precision dosing, which aim to optimize treatment outcomes while minimizing side effects.
The synthesis and analysis of desmethyl levofloxacin are critical for understanding its behavior in biological systems. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to detect and quantify this metabolite in plasma, urine, and other biological matrices. These methods are essential for pharmacokinetic studies and for assessing the environmental impact of pharmaceutical residues, a topic gaining traction due to growing concerns about water pollution and ecotoxicology.
From a regulatory perspective, desmethyl levofloxacin is not classified as a controlled substance, but its handling and disposal must comply with standard laboratory safety protocols. The compound's stability under various conditions, including pH and temperature, is another area of investigation, particularly for pharmaceutical formulation and storage optimization. Such research is vital for ensuring the efficacy and safety of antibiotic therapies, especially in resource-limited settings where drug stability can be a significant challenge.
In conclusion, desmethyl levofloxacin (CAS No. 117707-40-1) represents a valuable compound for both scientific and clinical applications. Its study contributes to broader efforts in combating antibiotic resistance, improving drug metabolism understanding, and advancing environmental sustainability in pharmaceuticals. As research continues, this metabolite may unlock new insights into fluoroquinolone therapeutics and their role in modern medicine.
117707-40-1 (Desmethyl levofloxacin) 関連製品
- 114213-69-3(N-Methyl Gatifloxacin)
- 100986-89-8(Levofloxacin Carboxylic Acid (Levofloxacin Difluoro Impurity))
- 138199-71-0(Levofloxacin hydrate)
- 160738-57-8(Gatifloxacin)
- 104721-52-0(7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylicacid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-4-oxido-1-piperazinyl)-7-oxo-)
- 82419-36-1(Ofloxacin)
- 180200-66-2(Gatifloxacin sesquihydrate)
- 172426-87-8(Desethylene Gatifloxacin)
- 112811-59-3(Gatifloxacin)
- 100986-85-4(Levofloxacin)
